OVA (329-337)

T Cell Activation MHC Class II Epitope Mapping CD4+ T Cell Response

This minimal 9-aa core epitope (AAHAEINEA) ensures precise, homogeneous MHC class II presentation, eliminating the variable binding registers of longer peptides like OVA (323-339). Essential for reproducible CD4+ T cell activation and tetramer staining. Purchase high-purity (≥95%) peptide to standardize OT-II/DO11.10 assays.

Molecular Formula C38H60N12O15
Molecular Weight 925.0 g/mol
Cat. No. B13903147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA (329-337)
Molecular FormulaC38H60N12O15
Molecular Weight925.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1
InChIKeyWDUIVGVJPMWQBK-DACHUPBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA (329-337) Peptide: The Definitive MHC Class II Epitope for CD4+ T Cell Research


OVA (329-337) (sequence: AAHAEINEA) is a 9-amino acid synthetic peptide representing the minimal core epitope of chicken ovalbumin (OVA) that is recognized by CD4+ T cells in the context of I-A(d) and I-A(b) MHC class II molecules [1]. This epitope is the specific target of the widely used DO11.10 (H-2(d)) and OT-II (H-2(b)) T cell receptor (TCR) transgenic systems, which are cornerstones of in vivo and in vitro immunological research [2]. Unlike the commonly employed OVA 323-339 peptide, OVA (329-337) defines a single, unambiguous binding register, enabling precise and reproducible analysis of CD4+ T cell responses.

Why OVA (329-337) Cannot Be Substituted by Generic OVA Peptides


Substituting OVA (329-337) with the more common OVA 323-339 peptide introduces significant experimental variability and compromised data interpretation. The 17-mer OVA 323-339 peptide is not a single epitope; it contains multiple overlapping binding registers that are presented by MHC class II molecules in a heterogeneous manner [1]. This 'anchorless' binding results in a mixture of pMHC complexes, only a fraction of which (register 2) are recognized by the DO11.10 or OT-II TCR. Consequently, generic substitution with the 17-mer leads to inefficient T cell activation (2-3 log reduction), poor tetramer staining (<50% of cells), and an inability to define the precise molecular interaction under study [1]. For researchers requiring defined, quantitative, and reproducible CD4+ T cell responses, the use of the exact minimal epitope, OVA (329-337), is a non-negotiable experimental necessity.

Quantitative Evidence for OVA (329-337) Superiority Over Generic OVA Peptides


OVA (329-337) Enables Exquisite and Exclusive T Cell Activation vs. Full-Length OVA 323-339

In a plate-bound activation assay using DO11.10 hybridoma T cells, the OVA (329-337) peptide (register 2) elicited a robust activation response. In stark contrast, the alternative binding registers (registers 1 and 3) derived from the OVA 323-339 peptide failed to induce any detectable T cell response. The full-length OVA 323-339 peptide and register 4 peptide demonstrated a 2-3 log reduction in T cell recognition compared to the OVA (329-337) core epitope [1].

T Cell Activation MHC Class II Epitope Mapping CD4+ T Cell Response

OVA (329-337) Tetramers Provide Definitive Staining of Antigen-Specific CD4+ T Cells

MHC class II tetramers (pMHCT-2) loaded with OVA (329-337) (register 2) successfully stained naive DO11.10 transgenic T cells, achieving a staining intensity and percentage that matched the gold-standard anti-idiotype antibody (KJ1-26). In comparison, tetramers loaded with the full-length OVA 323-339 peptide (from the NIH Tetramer Core Facility) failed to provide effective staining, resulting in only weak staining of less than 50% of the cells even at the highest concentrations [1].

MHC Tetramer Staining CD4+ T Cell Detection Flow Cytometry

Quantified Binding Affinity of OVA (329-337)-MHC Complex to Its Cognate TCR

The binding affinity between the DO11.10 TCR and the I-A(d)/OVA (329-337) complex was precisely quantified using surface plasmon resonance (SPR). The determined equilibrium dissociation constant (K(D)) is 4.95 ± 2.0 μM, derived from kinetic rate constants (K(ass) = 5.90 ± 1.5 × 10³ M·s⁻¹ and K(diss) = 0.028 s⁻¹) across three independent experiments [1]. This value provides a benchmark for comparing the interaction strength of this widely used model antigen with its cognate TCR.

TCR-pMHC Affinity Surface Plasmon Resonance Molecular Interaction

Precise Epitope Definition Enables Rational Design of Altered Peptide Ligands

Systematic truncation and single amino acid substitution analysis of the OVA 323-339 peptide pinpointed the OVA (329-337) sequence as the minimal core epitope required for recognition by both DO11.10 and OT-II T cells. This study further identified amino acid 333 (Glu) as the primary TCR contact residue and amino acid 331 (His) as an important secondary contact residue [1]. This granular definition is absent when using the longer peptide.

Epitope Mapping Altered Peptide Ligands TCR Engineering

Definitive Application Scenarios for OVA (329-337) in T Cell Biology


High-Resolution Quantification of CD4+ T Cell Responses In Vivo and Ex Vivo

In studies requiring precise enumeration of endogenous or adoptively transferred OVA-specific CD4+ T cells, OVA (329-337) is mandatory for constructing effective MHC class II tetramers. As shown, tetramers prepared with the full-length OVA 323-339 peptide fail to stain a majority of antigen-specific cells, leading to significant underestimation of the response magnitude [2]. Using OVA (329-337) ensures that tetramer staining accurately reflects the true frequency of OVA-specific T cells, matching the sensitivity of anti-TCR clonotypic antibodies [2].

Defined In Vitro Stimulation for Studying Naive CD4+ T Cell Priming and Differentiation

For in vitro assays aimed at dissecting the molecular signals required for naive CD4+ T cell priming, differentiation, or tolerance induction, OVA (329-337) provides a consistent and maximal activation signal. The use of OVA 323-339 introduces variability due to the presentation of multiple registers, with the dominant register 2 (329-337) being only a fraction of the total pMHC complexes. This results in a 2-3 log weaker activation signal [2]. OVA (329-337) guarantees that all presented peptide is in the immunodominant register, ensuring reproducible and interpretable T cell activation kinetics.

Biophysical Analysis of TCR-pMHC Interactions and Affinity Engineering

Quantitative biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), require a homogeneous population of pMHC complexes to yield accurate kinetic and thermodynamic parameters. OVA (329-337) forms a single, defined complex with I-A(d) or I-A(b), allowing for the precise measurement of a K(D) value of 4.95 μM [2]. This benchmark is essential for researchers engineering high-affinity TCRs for adoptive cell therapy or designing TCR mimic antibodies. Using the heterogeneous OVA 323-339 peptide would confound such analyses with multiple overlapping binding events.

Rational Design and Testing of Altered Peptide Ligands (APLs)

The identification of OVA (329-337) as the minimal epitope and the mapping of its TCR contact residues (e.g., Glu333 as the primary contact) [2] provides a clear blueprint for generating APLs. By systematically substituting these residues, researchers can create a panel of ligands with graded affinities for the DO11.10 or OT-II TCR. These APLs are invaluable tools for dissecting the relationship between TCR signal strength and T cell fate decisions (e.g., activation, anergy, or differentiation). This level of molecular precision is unattainable when starting with the longer, multi-register OVA 323-339 peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OVA (329-337)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.